![molecular formula C10H10ClN B2842873 2-(2-Chlorophenyl)-2-methylpropanenitrile CAS No. 69849-08-7](/img/structure/B2842873.png)
2-(2-Chlorophenyl)-2-methylpropanenitrile
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Overview
Description
2-(2-Chlorophenyl)-2-methylpropanenitrile, also known as 2-Chloro-2-methylpropionitrile (CMPN), is a synthetic chemical compound that has been used in various scientific research applications. CMPN is an organonitrile that is a derivative of propionitrile, which is a colorless, volatile liquid. It is produced through a simple synthesis method, and has been used in a variety of lab experiments.
Scientific Research Applications
Photocatalytic Degradation
The compound 2-chlorophenyl, which is structurally related to 2-(2-Chlorophenyl)-2-methylpropanenitrile, has been studied for its potential in photocatalytic degradation processes. Specifically, copper-doped titanium dioxide has been used to catalyze the degradation of 2-chlorophenol under visible light. This study demonstrates the potential of using such compounds in environmental cleanup processes, particularly in degrading chlorophenols which are extensively used and can be harmful to the environment (Lin et al., 2018).
Structural and Spectroscopic Studies
Structural and spectroscopic analyses have been conducted on derivatives of chlorophenyl compounds, similar to 2-(2-Chlorophenyl)-2-methylpropanenitrile. These studies involve extensive use of techniques such as X-ray diffraction and various forms of spectroscopy, contributing to a deeper understanding of the molecular structure and properties of these compounds (Saral et al., 2017).
Antibacterial Applications
Compounds containing chlorophenyl groups have been synthesized and evaluated for their antibacterial efficacy against both gram-negative and gram-positive bacteria. This indicates potential applications in creating new antibacterial agents, highlighting the biomedical relevance of chlorophenyl derivatives (Sheikh et al., 2009).
Chiral Separation in Pharmaceuticals
Related compounds have been used in the chiral separation of pharmaceutical intermediates, demonstrating the importance of 2-chlorophenyl derivatives in ensuring the purity and effectiveness of pharmaceutical products. This is critical in the pharmaceutical industry where the chirality of compounds can significantly impact their therapeutic effects (Zacharis & Vastardi, 2015).
Vibrational Spectroscopic and Quantum Studies
Vibrational spectroscopic techniques and quantum mechanical methods have been applied to study compounds like 2-(2-Chlorophenyl)-2-methylpropanenitrile. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic structures, which are crucial for understanding the chemical behavior and potential applications of these compounds (Kuruvilla et al., 2018).
Mechanism of Action
Target of Action
It is known that similar compounds, such as ketamine, primarily target the n-methyl-d-aspartate receptor (nmdar) in the central nervous system .
Mode of Action
Related compounds like ketamine function as antagonists of the nmdar . They inhibit the activity of these receptors, leading to various downstream effects.
Biochemical Pathways
Related compounds have been shown to affect the unfolded protein response (upr) pathway . For instance, a derivative of phenformin, 2-(2-chlorophenyl)ethylbiguanide, was found to attenuate ATF4 and GRP78, typical downstream targets of the UPR .
Pharmacokinetics
Ketamine has a bioavailability of 16-20% when taken orally, and its elimination half-life is 2.5-3 hours . These properties can impact the bioavailability and therapeutic efficacy of the compound.
Result of Action
Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, profenofos, an organophosphate pesticide, can accumulate in various environmental components, contaminating food, water, and air .
properties
IUPAC Name |
2-(2-chlorophenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLIGTNPTVJPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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